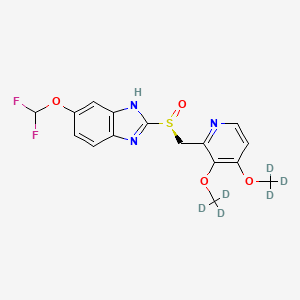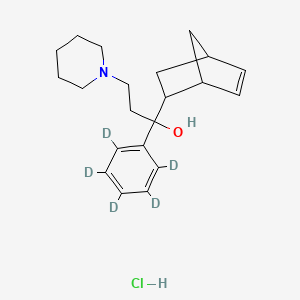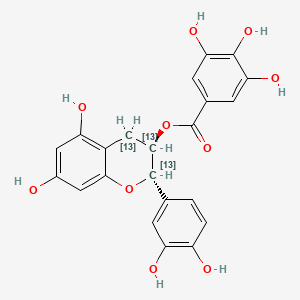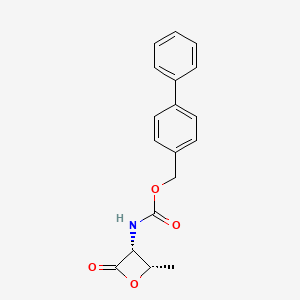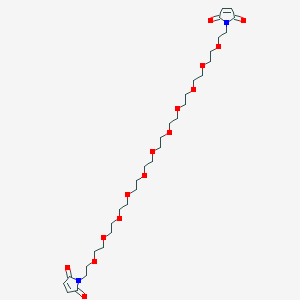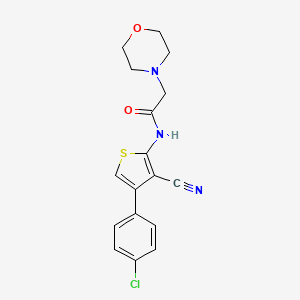
Chaetomellic acid A-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chaetomellic acid A-d3 (sodium) is a deuterated form of chaetomellic acid A, a naturally occurring alkyl dicarboxylic acid. This compound is isolated from the fermentation of the fungus Chaetomella acutiseta. It is known for its potent inhibitory effects on farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chaetomellic acid A-d3 (sodium) can be synthesized through the Barton radical decarboxylation method. This involves the irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . The process is efficient and yields high purity products.
Industrial Production Methods: While specific industrial production methods for chaetomellic acid A-d3 (sodium) are not widely documented, the general approach involves large-scale fermentation of Chaetomella acutiseta followed by extraction and purification processes. The use of advanced bioreactors and optimized fermentation conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chaetomellic acid A-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chaetomellic acid A-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a specific inhibitor of farnesyl-protein transferase, aiding in the study of protein prenylation.
Biology: Investigated for its role in reducing oxidative stress-induced apoptosis in cells.
Medicine: Potential therapeutic agent for conditions involving oxidative stress and renal damage.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways.
Wirkmechanismus
Chaetomellic acid A-d3 (sodium) exerts its effects by inhibiting farnesyl-protein transferase. This enzyme is responsible for the post-translational modification of proteins through the addition of a farnesyl group. By inhibiting this enzyme, chaetomellic acid A-d3 (sodium) prevents the proper localization and function of target proteins, thereby affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Chaetomellic acid A: The non-deuterated form, also isolated from Chaetomella acutiseta.
Chaetomellic acid B: Another derivative with similar inhibitory effects on farnesyl-protein transferase.
Uniqueness: Chaetomellic acid A-d3 (sodium) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pharmacokinetics of the compound. This deuterated form can also be used in isotopic labeling studies to trace the compound’s distribution and metabolism in biological systems.
Eigenschaften
Molekularformel |
C19H32Na2O4 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
disodium;(Z)-2-tetradecyl-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;/i2D3;; |
InChI-Schlüssel |
FIKFWCKPWWTJBB-UCPMPFHYSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCCCCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
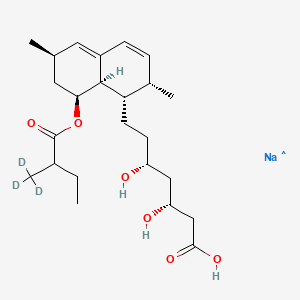
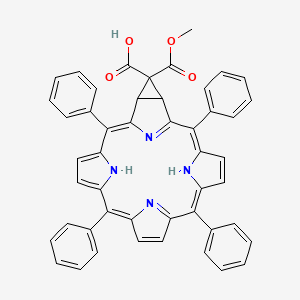
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)

![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
